5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine
Description
Chemical Structure and Properties 5-[(Difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is a pyrazole derivative with a 1-ethyl group, a 3-amino substituent, and a 5-[(difluoromethoxy)methyl] moiety. Its molecular formula is C₇H₁₀F₂N₃O (calculated based on substituents and pyrazole core), with a molecular weight of 193.17 g/mol.
Synthesis and Availability While direct synthesis protocols are absent in the evidence, similar pyrazole-3-amines (e.g., 1,5-disubstituted pyrazoles) are synthesized via condensation or substitution reactions. For example, describes alkylation and amidation steps for pyrazole derivatives, which could be adapted for this compound .
Properties
IUPAC Name |
5-(difluoromethoxymethyl)-1-ethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3O/c1-2-12-5(3-6(10)11-12)4-13-7(8)9/h3,7H,2,4H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEOJJNWCSZAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)COC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethoxy group. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Ethylation and amination:
Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases. Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents.
Materials Science
In materials science, this compound is utilized in the development of advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices can enhance the performance of electronic devices.
Biological Studies
The compound functions as a probe in biochemical assays, aiding in the study of enzyme activities and protein interactions. Its specificity and binding affinity make it valuable for investigating cellular mechanisms.
Research indicates that this compound exhibits significant biological activities, including:
Antitumor Activity
Studies have shown that pyrazole derivatives exhibit notable antitumor properties. This compound has demonstrated significant inhibitory activity against cancer cell lines, particularly those associated with breast cancer.
Case Study 1: Anticancer Efficacy
In vitro studies tested this compound against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing substantial cytotoxicity. The compound showed enhanced effects when combined with doxorubicin, suggesting a potential synergistic effect for resistant cancer types.
Anti-inflammatory and Antibacterial Effects
The compound also displays anti-inflammatory and antibacterial properties. Research indicates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study 2: Antimicrobial Activity
A study assessing the antibacterial activity of pyrazole derivatives found moderate efficacy against both Gram-positive and Gram-negative bacteria. Structural modifications enhanced antimicrobial properties, indicating potential for therapeutic applications.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing biological activity:
| Substituent | Effect on Activity |
|---|---|
| Difluoromethoxy | Increases binding affinity |
| Ethyl group | Enhances solubility and bioavailability |
| Electron-withdrawing groups | Improves potency against biological targets |
Mechanism of Action
The mechanism of action of 5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following pyrazole-3-amine derivatives are structurally or functionally relevant for comparison:
Substituent Effects on Properties
Lipophilicity and Solubility
- The ethyl group at position 1 in the target compound enhances lipophilicity compared to methyl (e.g., 1-methyl derivatives in ) but reduces it compared to bulky aryl groups (e.g., phenyl in ) .
Electronic Effects
- Fluorine substituents (CF₂ or CF₃) withdraw electron density, stabilizing the pyrazole ring and influencing reactivity. The CF₂ group in the target compound may offer metabolic resistance compared to non-fluorinated analogues .
Biological Activity
5-[(Difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's chemical formula is , and it has a molecular weight of 149.10 g/mol. Its structure includes a pyrazole ring, which is significant in various biological activities. The presence of difluoromethoxy and ethyl groups contributes to its unique properties and potential efficacy in therapeutic applications.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. A study highlighted that several synthesized pyrazole compounds showed significant inhibitory activity against key targets in cancer treatment, such as BRAF(V600E) and EGFR . The compound's ability to inhibit tumor growth was assessed through various assays, demonstrating promising results in vitro against different cancer cell lines.
Anti-inflammatory and Antibacterial Effects
In addition to antitumor activity, pyrazole derivatives have been studied for their anti-inflammatory and antibacterial properties. Some compounds within this class have shown effectiveness against bacterial strains, indicating their potential as therapeutic agents for infections . The anti-inflammatory effects are attributed to their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies suggest that the presence of electron-withdrawing groups enhances the compound's potency against various biological targets. For instance, the introduction of difluoromethoxy groups has been linked to improved pharmacokinetic profiles and increased binding affinity to target enzymes .
| Substituent | Effect on Activity |
|---|---|
| Difluoromethoxy | Increases binding affinity |
| Ethyl group | Enhances solubility and bioavailability |
| Electron-withdrawing groups | Improves potency against targets |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxicity, especially when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial activity of pyrazole derivatives revealed that certain compounds exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The study indicated that modifications to the pyrazole structure could enhance antimicrobial properties, making these compounds viable options for developing new antibiotics .
Q & A
Basic: What are the optimal synthetic routes for 5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of pyrazole derivatives typically follows multi-step protocols involving nucleophilic substitution and condensation reactions. For example, analogous compounds like 1,5-diarylpyrazoles are synthesized from 5-phenyl-1-pentanol via sequential alkylation and cyclization steps . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.
- Temperature control : Cyclization reactions often require reflux (e.g., 80–100°C) to achieve >70% yield .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard for isolating pyrazole amines .
For the target compound, substituting the difluoromethoxy group may require anhydrous conditions to prevent hydrolysis .
Basic: How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
Methodological Answer:
Validation involves:
- NMR : H and F NMR confirm the presence of the difluoromethoxy group (δ ~55–60 ppm for CF) and pyrazole ring protons (δ 6.5–8.5 ppm) .
- X-ray crystallography : Resolve ambiguity in regiochemistry; analogous pyrazoles (e.g., 5-(4-fluorophenyl) derivatives) show planar pyrazole rings with bond angles ~120° .
- HRMS : Verify molecular formula (CHFNO) with <2 ppm mass error .
Advanced: What strategies are recommended to resolve contradictions in reported biological activity data for pyrazole-3-amine derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Systematic approaches include:
- Structure-activity relationship (SAR) studies : Compare analogues (e.g., 1-ethyl vs. 1-phenyl substitutions) to isolate the impact of the difluoromethoxy group on activity .
- Dose-response curves : Test across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Control experiments : Use known inhibitors (e.g., SR141716 for cannabinoid receptors) to validate assay specificity .
Advanced: How can computational methods predict the environmental fate and degradation pathways of this compound?
Methodological Answer:
Advanced studies employ:
- QSAR models : Estimate biodegradability using descriptors like logP (predicted ~2.5 for this compound) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., difluoromethoxy group susceptible to hydrolysis) .
- Metabolite prediction : Tools like Meteor (Lhasa Ltd.) simulate Phase I/II metabolism, highlighting potential toxicophores (e.g., amine oxidation to nitroso derivatives) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
Prioritize assays based on structural similarities:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC values <10 µM indicate potential therapeutic utility) .
Advanced: How do steric and electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
The difluoromethoxy (-OCFH) group exhibits:
- Electron-withdrawing effects : Reduces electron density on the pyrazole ring, slowing electrophilic substitution but enhancing Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids) .
- Steric hindrance : The -CF moiety may impede access to catalytic sites; use bulky ligands (e.g., XPhos) to mitigate this .
Comparative studies with methoxy (-OCH) analogues show 20–30% lower reactivity in Buchwald-Hartwig aminations .
Basic: What analytical techniques are critical for assessing purity (>95%) in this compound?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .
- Karl Fischer titration : Ensure moisture content <0.1% to prevent degradation .
Advanced: What experimental design principles apply to long-term stability studies under varying storage conditions?
Methodological Answer:
Follow ICH guidelines:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months; monitor via HPLC every 30 days .
- Cryopreservation : For long-term storage, lyophilize under argon and store at -80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
